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Compound of Interest

Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

An In-depth Technical Guide to SU-8 Photoresist for Researchers and Drug Development

Professionals

This guide provides a comprehensive overview of SU-8, a widely used epoxy-based negative

photoresist, tailored for researchers, scientists, and professionals in drug development who

utilize microfabrication techniques. SU-8 is renowned for its ability to create high-aspect-ratio

microstructures, making it an invaluable material in the fabrication of microfluidic devices,

MEMS, and other micro- and nano-scale systems.

Chemical Composition and Properties
SU-8 is a negative photoresist, meaning the areas exposed to UV radiation undergo cross-

linking, becoming insoluble to the developer.[1] Its primary components are:

Epoxy Resin: Bisphenol A Novolac epoxy is the fundamental polymer that forms the structure

of the photoresist. The "8" in SU-8 refers to the average of eight epoxy groups per molecule,

which enables a high degree of cross-linking.[1]

Solvent: The epoxy resin is dissolved in an organic solvent. Common solvents include

gamma-butyrolactone (GBL) or cyclopentanone.[1] The choice of solvent affects properties

like drying time and coating quality.[2]

Photoacid Generator (PAG): Typically, a triarylsulfonium hexafluoroantimonate salt is

included at up to 10% by weight.[1] Upon exposure to UV radiation, the PAG releases a

strong acid, which then catalyzes the polymerization of the epoxy resin during the

subsequent baking step.[3][4]
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The chemical structure of the SU-8 monomer is based on four bisphenol-A units.[5]

Physical and Mechanical Properties of Cured SU-8
The properties of the final cured SU-8 structure are critical for the performance and reliability of

fabricated devices. The tables below summarize key physical, mechanical, and electrical

properties for two common series, SU-8 2000 and SU-8 3000.

Table 1: Mechanical Properties of SU-8 Photoresists[6]

Property SU-8 2000 SU-8 3000

Softening point, DMA (°C) >200 >200

Thermal Stability in Nitrogen,

onset/5% weight loss (°C)
315/370 315/370

Thermal Stability in Air,

onset/5% weight loss (°C)
305/355 305/355

Young's Modulus (GPa) 4.4 4.95

Coefficient of Thermal

Expansion (CTE), below Tg

(ppm/°C)

52 52

All samples were hard-baked at 150°C for 30 minutes.

Table 2: Electrical Properties of SU-8 Photoresists[6]
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Property SU-8 2000 SU-8 3000

Dielectric Constant, 1 GHz,

50% RH
4.1 3.2

Dielectric Loss, 1 GHz 0.015 0.033

Dielectric Strength (V/m) 112 115

Volume Resistivity (Ω·cm) 2.8 x 10¹⁶ 1.8 x 10¹⁶

Surface Resistivity (Ω·cm) 1.8 x 10¹⁷ 5.1 x 10¹⁶

All samples were hard-baked at 150°C for 30 minutes.

Experimental Protocol: SU-8 Photolithography
The standard processing of SU-8 involves a multi-step photolithography process. The specific

parameters, such as bake times and exposure energy, are highly dependent on the desired film

thickness and the specific SU-8 formulation being used.

Substrate Preparation
Proper substrate preparation is crucial for good adhesion and process reliability.[3][4]

Cleaning: The substrate should be thoroughly cleaned to remove any organic and inorganic

contaminants. This can be achieved through solvent cleaning (e.g., with acetone and

isopropanol), or more rigorous methods like a piranha etch (a mixture of sulfuric acid and

hydrogen peroxide).[4][7][8]

Dehydration Bake: To ensure a dry surface, which promotes adhesion, the substrate is

baked at a high temperature, typically 200°C for at least 5 minutes on a hotplate.[3][4][7]

Adhesion Promoter (Optional): For some substrates, an adhesion promoter like OmniCoat

can be applied prior to the SU-8 coating.[4]

Spin Coating
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SU-8 is applied to the substrate using a spin coater to achieve a uniform film of a desired

thickness.

Dispense: An appropriate amount of SU-8 is dispensed onto the center of the substrate. A

general guideline is 1 mL of resist per inch of substrate diameter.[4][8]

Spread Cycle: The spin coater is ramped to a low speed (e.g., 500 rpm) for a short duration

to allow the resist to spread across the substrate.[3][4]

Spin Cycle: The spinner is then ramped to the final spin speed, which determines the final

film thickness. This speed is maintained for a set duration, typically 30 seconds.[3][4]

The table below provides an example of the relationship between spin speed and film thickness

for various SU-8 formulations.

Table 3: Spin Speed vs. Film Thickness for Selected SU-8 Resists[3]

Product
Thickness (µm) @
1000 rpm

Thickness (µm) @
2000 rpm

Thickness (µm) @
3000 rpm

SU-8 2 2.5 1.8 1.5

SU-8 5 7 5 4

SU-8 10 15 10 8

SU-8 25 40 25 20

Soft Bake
After spin coating, the substrate is baked to evaporate the solvent and solidify the resist film.[3]

This is a critical step for preventing stress and cracking.[9] A two-step bake on a leveled

hotplate is often recommended.

Initial Bake: The substrate is baked at 65°C.

Final Bake: The temperature is then ramped up to 95°C.
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The duration of each step depends on the film thickness. Thicker films require longer bake

times.

Table 4: Recommended Soft Bake Times[3]

Film Thickness (µm) 65°C Bake Time (min) 95°C Bake Time (min)

1.5 - 2.5 1 2 - 3

4 - 8 2 - 3 5 - 7

10 - 20 3 - 5 10 - 15

20 - 50 5 - 7 20 - 30

UV Exposure
The SU-8 coated substrate is exposed to UV light through a photomask to define the desired

pattern. SU-8 is most sensitive to UV light with a wavelength of 365 nm (i-line).[1][3] The

exposure dose is a critical parameter that depends on the film thickness.

Table 5: Recommended Exposure Energy[3]

Film Thickness (µm) Exposure Energy (mJ/cm²)

1.5 - 2.5 100 - 150

4 - 8 150 - 200

10 - 20 200 - 250

20 - 50 250 - 350

Post Exposure Bake (PEB)
Following UV exposure, a post exposure bake is performed. This step thermally drives the

acid-catalyzed cross-linking of the epoxy resin in the exposed regions.[3][4] Similar to the soft

bake, a two-step process is recommended to minimize stress.

Initial Bake: The substrate is baked at 65°C.
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Final Bake: The temperature is ramped to 95°C.

Table 6: Recommended Post Exposure Bake Times[3]

Film Thickness (µm) 65°C Bake Time (min) 95°C Bake Time (min)

1.5 - 2.5 1 2 - 3

4 - 8 1 4 - 5

10 - 20 2 - 3 5 - 7

20 - 50 3 - 5 6 - 8

Development
The unexposed regions of the SU-8 film are dissolved and removed using a developer solution.

The recommended developer is SU-8 Developer (PGMEA).[3]

Immersion: The substrate is immersed in the developer.

Agitation: Gentle agitation is recommended, especially for thick films and high-aspect-ratio

structures, to facilitate the removal of the unexposed resist.[4]

Rinse and Dry: After development, the substrate is rinsed with isopropyl alcohol (IPA) and

then dried with a stream of nitrogen.[4] A white film appearing during the IPA rinse indicates

incomplete development.[4]

Table 7: Recommended Development Times[3]

Film Thickness (µm) Development Time (min)

1.5 - 2.5 1

4 - 8 1 - 2

10 - 20 2 - 4

20 - 50 4 - 7
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Hard Bake (Optional)
For applications where the SU-8 structure is a permanent part of the device, a final hard bake

can be performed to further cross-link the polymer, enhancing its mechanical and thermal

stability.[3][4] This is typically done at a temperature between 150°C and 200°C.[4]

Workflow and Process Visualization
The following diagrams illustrate the key stages of the SU-8 photolithography process.

Substrate Preparation Photolithography Process Finalization

1. Substrate Cleaning 2. Dehydration Bake 3. Spin Coating 4. Soft Bake 5. UV Exposure 6. Post Exposure Bake 7. Development 8. Hard Bake (Optional)

Click to download full resolution via product page

Caption: SU-8 Photolithography Workflow.

This diagram outlines the sequential steps involved in fabricating microstructures using SU-8

photoresist, from initial substrate preparation to the final optional hard bake.
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Caption: SU-8 Photo-Activated Cross-Linking Mechanism.
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This diagram illustrates the two-stage process of SU-8 cross-linking, initiated by UV exposure

to generate an acid, which then catalyzes the polymerization of the epoxy resin during the post-

exposure bake.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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